molecular formula C14H21NO2 B1451831 [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine CAS No. 1152563-72-8

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B1451831
CAS No.: 1152563-72-8
M. Wt: 235.32 g/mol
InChI Key: JMXAZAXDWCNBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 . These interactions suggest that this compound may influence the metabolism of other compounds processed by these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of trace amine-associated receptor 1 (TAAR1), which plays a role in cell signaling . This interaction can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for TAAR1, leading to the activation of downstream signaling pathways . Additionally, its inhibition of cytochrome P450 enzymes suggests a mechanism involving enzyme inhibition, which can alter the metabolism of other substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it has a half-life of approximately 0.186 days when exposed to hydroxyl radicals, indicating rapid degradation . This rapid degradation can impact its efficacy and duration of action in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, high doses may result in enzyme inhibition, leading to the accumulation of toxic metabolites . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its log octanol-water partition coefficient (Log Kow) of 0.37 suggests moderate hydrophilicity, which can influence its distribution in aqueous environments . Understanding its transport mechanisms is essential for predicting its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may localize to specific compartments or organelles, affecting its activity and function. For example, its interaction with TAAR1 suggests potential localization to cellular membranes where these receptors are present .

Biological Activity

[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxane ring substituted with an ethoxyphenyl group and a methanamine moiety. This unique structure may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism of action is likely related to the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values (the concentration required to inhibit 50% of cell proliferation) indicate promising potency compared to established chemotherapeutics.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)10.5
A549 (Lung)12.3
HeLa (Cervical)15.0

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as those responsible for DNA replication or metabolic pathways.
  • Receptor Interaction : It could interact with specific receptors in cancer cells, leading to altered signaling pathways that promote apoptosis (programmed cell death).
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study 1 : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer.
  • Study 2 : A comparative analysis with other known anticancer agents showed that this compound had a lower IC50 value than some traditional chemotherapeutics, indicating higher potency.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-13-5-3-12(4-6-13)14(11-15)7-9-16-10-8-14/h3-6H,2,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXAZAXDWCNBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.